Cholyldiglycylhistamine

Description

Contextualization of Cholyldiglycylhistamine within the Broader Scope of Bile Acid Derivative Research

Bile acids are naturally occurring molecules synthesized from cholesterol in the liver. nih.govnih.gov They are characterized by a unique structure, featuring a rigid steroidal nucleus with both a hydrophobic (water-repelling) and a hydrophilic (water-attracting) face. nih.govtandfonline.com This amphiphilic nature allows them to act as biological surfactants, facilitating the digestion and absorption of fats in the intestine. rsc.org

In modern research, the fundamental structure of bile acids is used as a scaffold to create a vast array of derivatives. nih.gov Scientists can modify the hydroxyl and carboxyl groups of natural bile acids to conjugate them with other molecules, thereby altering their physicochemical and pharmacokinetic properties. nih.govnih.gov This has led to the development of bile acid derivatives for various research applications, including their use as drug delivery systems to enhance the absorption of other compounds and as signaling molecules to study metabolic pathways. tandfonline.comfrontiersin.org The ability to create derivatives with specific characteristics makes them versatile building blocks in the design of novel research tools. nih.govnih.gov this compound is a prime example of such a custom-designed molecule, created to investigate a specific aspect of hepatobiliary function.

Historical Trajectory of this compound's Development as a Mechanistic Research Probe

The development of this compound arose from a need for specific molecular probes to study the permeability of the biliary system. In the mid-1980s, researchers synthesized a series of novel bile acid derivatives to investigate the process of biliary excretion. nih.gov These compounds were created by conjugating cholic acid with spacers of varying lengths, composed of glycine (B1666218) units, and terminating with a histamine (B1213489) molecule, which could be radiolabelled for easy detection.

Among these, [125I]this compound (referred to as [125I]CG2H) was synthesized and purified alongside similar molecules with one, three, and four glycine units. nih.gov The primary goal was to create a set of molecules with incrementally increasing molecular weights to test the concept of a size threshold for biliary permeability. nih.govresearchgate.net Researchers postulated that there was a critical molecular weight above which compounds would be efficiently retained within the bile canaliculi and excreted into bile, while smaller molecules might be more prone to leaking back out. nih.govresearchgate.net this compound was specifically designed to have a molecular weight that fell within a critical range to test this hypothesis.

Significance of this compound in Advancing Fundamental Understanding of Hepatic Physiology

The liver plays a central role in processing and eliminating substances from the body, a key part of which is the secretion of bile. nih.govyoutube.com this compound has been significant in elucidating the micro-mechanics of this process, particularly how the permeability of the bile canaliculi—the tiny channels that collect bile from liver cells—can be altered in pathological states. nih.govcapes.gov.br

Research utilizing this compound provided crucial evidence for the hypothesis that drug-induced cholestasis (a condition where bile flow from the liver is reduced or stopped) is associated with an increase in the permeability of the biliary tree. nih.gov In studies using rat models of ethinyl estradiol-induced cholestasis, the biliary excretion of this compound was selectively reduced compared to a larger, structurally similar derivative (cholyltetraglycylhistamine). nih.gov This finding supported the idea that the "leakiness" of the bile canalicular junctions increases progressively, first affecting the retention of smaller molecules like this compound before impacting larger ones. nih.govcapes.gov.br This work has advanced the fundamental understanding of how the liver's excretory pathways maintain their integrity and how this can be compromised, offering a more detailed picture of hepatic function at the cellular level.

Research Data on Bile Acid Derivative Excretion

The following table summarizes the findings from a key study on the biliary excretion of different radiolabelled bile acid derivatives in normal rats, highlighting the differential handling based on molecular weight.

| Compound | Abbreviation | Molecular Weight (Da) | 30-Min Cumulative Biliary Excretion (%) |

| [125I]Cholylglycylhistamine | [125I]CGH | 683 | 39.0 ± 0.7 |

| [125I]this compound | [125I]CG2H | 740 | > 80 |

| [125I]Cholyltriglycylhistamine | [125I]CG3H | 797 | > 80 |

| [125I]Cholyltetraglycylhistamine | [125I]CG4H | 854 | > 80 |

| Data sourced from a 1985 study on bile acid derivative excretion. nih.gov |

The next table illustrates the effect of ethinyl estradiol (B170435) (EE) treatment over time on the biliary recovery of this compound (CG2H) versus a larger derivative, Cholyltetraglycylhistamine (B14336571) (CG4H).

| Treatment Group | Biliary Recovery of CG2H (%) | Biliary Recovery of CG4H (%) |

| Control (3 days) | 81.2 ± 1.8 | 81.7 ± 2.1 |

| EE-treated (3 days) | 61.8 ± 2.5 | 61.9 ± 2.7 |

| EE-treated (7 days) | 46.8 ± 9.0 | 61.0 ± 2.5 |

| Data reflects a significant reduction in CG2H recovery after 7 days of EE treatment compared to 3 days, while CG4H recovery did not significantly change between the 3-day and 7-day EE groups, suggesting a selective increase in permeability for the smaller molecule. nih.gov |

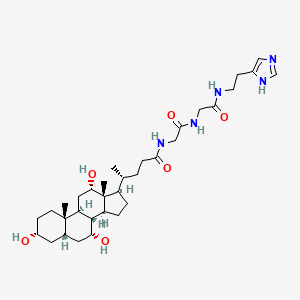

Structure

2D Structure

3D Structure

Properties

CAS No. |

98584-68-0 |

|---|---|

Molecular Formula |

C33H53N5O6 |

Molecular Weight |

615.8 g/mol |

IUPAC Name |

(4R)-N-[2-[[2-[2-(1H-imidazol-5-yl)ethylamino]-2-oxoethyl]amino]-2-oxoethyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide |

InChI |

InChI=1S/C33H53N5O6/c1-19(4-7-28(42)36-17-30(44)37-16-29(43)35-11-9-21-15-34-18-38-21)23-5-6-24-31-25(14-27(41)33(23,24)3)32(2)10-8-22(39)12-20(32)13-26(31)40/h15,18-20,22-27,31,39-41H,4-14,16-17H2,1-3H3,(H,34,38)(H,35,43)(H,36,42)(H,37,44)/t19-,20+,22-,23-,24+,25+,26-,27+,31+,32+,33-/m1/s1 |

InChI Key |

CYMOQRVLVAJWLY-DXUXSUHXSA-N |

SMILES |

CC(CCC(=O)NCC(=O)NCC(=O)NCCC1=CN=CN1)C2CCC3C2(C(CC4C3C(CC5C4(CCC(C5)O)C)O)O)C |

Isomeric SMILES |

C[C@H](CCC(=O)NCC(=O)NCC(=O)NCCC1=CN=CN1)[C@H]2CC[C@@H]3[C@@]2([C@H](C[C@H]4[C@H]3[C@@H](C[C@H]5[C@@]4(CC[C@H](C5)O)C)O)O)C |

Canonical SMILES |

CC(CCC(=O)NCC(=O)NCC(=O)NCCC1=CN=CN1)C2CCC3C2(C(CC4C3C(CC5C4(CCC(C5)O)C)O)O)C |

Synonyms |

C-(Gly)2-H cholyldiglycylhistamine |

Origin of Product |

United States |

Synthetic Methodologies and Structural Elucidation Approaches for Cholyldiglycylhistamine and Its Analogues

Chemical Synthesis Pathways for Cholyldiglycylhistamine

The synthesis of this compound involves the formation of an amide bond between the carboxylic acid group of cholic acid and the N-terminal amine of the diglycylhistamine peptide. This process requires careful consideration of peptide coupling chemistry to ensure high yield and purity.

Strategic Considerations in Peptide Coupling Reactions for Cholyl Conjugates

The formation of the amide linkage between cholic acid and the peptide moiety is a critical step that relies on the activation of the C-24 carboxylic acid of the bile acid. Solution-phase synthesis is often preferred over solid-phase methods for certain bile acid-peptide conjugates. consensus.apphilarispublisher.comresearchgate.net A common and effective method involves the use of carbodiimide (B86325) coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC). hilarispublisher.comresearchgate.net The reaction mechanism proceeds through the formation of a highly reactive O-acylisourea intermediate from the cholic acid. This intermediate is then susceptible to nucleophilic attack by the primary amine of the diglycylhistamine peptide, resulting in the formation of the desired amide bond and the byproduct, dicyclohexylurea.

To improve the efficiency of the coupling reaction and minimize side reactions, such as the formation of N-acylurea byproducts, activating agents like N-hydroxysuccinimide (NHS) are often added. hilarispublisher.comresearchgate.net The NHS reacts with the O-acylisourea intermediate to form an NHS-ester of cholic acid. This active ester is more stable than the O-acylisourea and reacts cleanly with the peptide's amino group to form the cholyl-peptide conjugate.

Table 1: Common Reagents in Peptide Coupling for Cholyl Conjugates

| Reagent Class | Example | Function |

| Coupling Reagent | Dicyclohexylcarbodiimide (DCC) | Activates the carboxylic acid of cholic acid. |

| Activating Agent | N-hydroxysuccinimide (NHS) | Forms a more stable active ester to improve coupling efficiency. |

| Base | Triethylamine (TEA) | Acts as a proton scavenger to neutralize acids formed during the reaction. |

| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF) | Provides a suitable reaction medium. |

Techniques for Radiolabeling of this compound (e.g., [125I]CG2H)

Radiolabeling of this compound, particularly with Iodine-125 ([¹²⁵I]), is crucial for its use in radioimmunoassays and in vitro and in vivo transport studies. A prevalent strategy for the radioiodination of this molecule involves the initial labeling of the histamine (B1213489) moiety, followed by its conjugation to the cholyl-diglycine backbone. nih.govakjournals.com

The direct radioiodination of histamine can be achieved through electrophilic aromatic substitution on the imidazole (B134444) ring. mdpi.com This process typically involves the oxidation of [¹²⁵I]iodide to a more electrophilic iodine species using an oxidizing agent. This reactive iodine species then substitutes a hydrogen atom on the imidazole ring of histamine.

An alternative and often more controlled approach is to first synthesize the complete this compound molecule and then perform the radioiodination. However, this can be challenging due to the potential for the harsh conditions of iodination to degrade the peptide or bile acid structure. Therefore, the former method of labeling the histamine precursor is often favored. The [¹²⁵I]-labeled histamine is then coupled to the cholyl-diglycine fragment using the peptide coupling methods described previously. akjournals.com

Design and Synthesis of this compound Analogues for Structure-Activity Relationship Studies

The systematic modification of the this compound structure is a powerful tool for elucidating the structural requirements for its biological activity, particularly its interaction with bile acid transporters. These structure-activity relationship (SAR) studies often involve modifications to the peptide chain and the nature of the linkage between the bile acid and the peptide.

Systematic Modifications in Glycine (B1666218) Chain Length and their Synthetic Implications

One of the key modifications in SAR studies of this compound is the variation of the length of the glycine linker between the cholic acid and the histamine moiety. This involves the synthesis of a series of analogues, such as cholyl-glycyl-histamine and cholyl-triglycyl-histamine. The synthesis of these analogues follows the same fundamental peptide coupling principles as for this compound. The primary synthetic implication of altering the glycine chain length is the need to prepare the corresponding glycyl(n)-histamine peptides as starting materials.

The length of the peptide chain can influence the affinity of the conjugate for bile acid transporters. nih.gov Studies on glycine homopeptides have also shown that chain length can affect physical properties such as nucleation during crystallization. imperial.ac.uk The synthetic process for these analogues requires a stepwise or convergent approach to build the desired peptide chain before its conjugation to cholic acid.

Table 2: Examples of this compound Analogues with Modified Glycine Chains

| Analogue Name | Structure | Synthetic Consideration |

| Cholylglycylhistamine | Cholic Acid - Gly - His | Synthesis of glycyl-histamine dipeptide required. |

| This compound | Cholic Acid - Gly - Gly - His | Synthesis of diglycyl-histamine tripeptide required. |

| Cholyltriglycylhistamine | Cholic Acid - Gly - Gly - Gly - His | Synthesis of triglycyl-histamine tetrapeptide required. |

Exploration of Alternative Conjugation Chemistries for Bile Acid Scaffolds

One notable example is the use of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form a stable triazole linkage. This approach involves the synthesis of an azido-functionalized bile acid and an alkyne-functionalized peptide (or vice versa). The subsequent click reaction provides a highly efficient and chemoselective method for conjugation, yielding a triazole-linked analogue of this compound.

Another strategy involves the introduction of different functional groups to create non-amide linkages. For instance, a threonine linker can be used to introduce an ester bond between the cholic acid and the peptide. consensus.apphilarispublisher.comresearchgate.net This can be achieved by first coupling threonine to cholic acid via an amide bond, and then esterifying the hydroxyl group of the threonine with the C-terminus of the desired peptide. hilarispublisher.comresearchgate.net These alternative linkers can provide valuable insights into the SAR of bile acid conjugates and may offer advantages in terms of metabolic stability and targeted delivery.

Molecular and Cellular Mechanisms Governing Cholyldiglycylhistamine S Biological Interactions

Interaction Dynamics with Hepatic Bile Acid Transport Systems

The movement of cholyldiglycylhistamine across the hepatocyte membrane is a complex process mediated by a series of specialized transporters. These proteins, located on both the sinusoidal (blood-facing) and canalicular (bile-facing) membranes of the hepatocyte, are responsible for the efficient transport of bile acids and other organic compounds.

The Apical Sodium-Dependent Bile Acid Transporter (ASBT), also known as SLC10A2, is a key player in the enterohepatic circulation of bile acids. solvobiotech.comnih.gov Primarily located on the apical membrane of enterocytes in the terminal ileum, it facilitates the reabsorption of bile acids from the intestine. nih.gov ASBT is also expressed on the apical membrane of cholangiocytes, the cells lining the bile ducts. solvobiotech.com

ASBT operates by co-transporting two sodium ions along with one bile acid molecule, a process that is electrogenic. nih.govuzh.ch Its substrate specificity is relatively narrow, with a high affinity for conjugated bile acids such as taurocholate and glycocholate. solvobiotech.comfrontiersin.org While ASBT is a primary transporter for bile acids, research has explored its potential to transport other molecules. However, to date, no non-bile acid-based substrates have been definitively identified for ASBT. solvobiotech.comuzh.ch The specificity of ASBT for its substrates is a critical factor in its physiological function and its potential as a target for drug delivery. nih.gov

Organic Anion Transporting Polypeptides (OATPs) are a superfamily of uptake transporters that mediate the transport of a wide array of amphipathic organic compounds, including bile salts, steroid conjugates, and various drugs, from the blood into hepatocytes. austinpublishinggroup.comnih.gov These transporters are located on the basolateral (sinusoidal) membrane of hepatocytes and play a crucial role in the hepatic clearance of many substances. austinpublishinggroup.commdpi.com

There are several OATP isoforms expressed in the human liver, with OATP1B1 and OATP1B3 being among the most well-characterized. nih.govmdpi.com These transporters are known to handle a broad range of substrates. nih.gov Given that this compound is a derivative of a bile acid, it is plausible that it interacts with OATPs for its uptake into hepatocytes. OATP1B3, in particular, has been identified as a significant transporter for the hepatic uptake of conjugated bile acids in humans. nih.gov The uptake mechanism of OATPs is generally considered to be independent of sodium gradients and membrane potential. austinpublishinggroup.com

Once inside the hepatocyte, this compound must be exported into the bile canaliculus for excretion. This efflux is an active process mediated by ATP-Binding Cassette (ABC) transporters, a large family of proteins that utilize the energy from ATP hydrolysis to move substrates across cellular membranes. nih.govnih.govfrontiersin.org

Several ABC transporters are involved in bile formation, including the Multidrug Resistance-Associated Proteins (MRPs), which belong to the ABCC subfamily. oaepublish.commdpi.com MRP2 (ABCC2) is of particular importance as it is located on the apical (canalicular) membrane of hepatocytes and is responsible for the secretion of a wide range of organic anions, including conjugated bilirubin (B190676) and various drug conjugates, into the bile. nih.govnumberanalytics.com It is highly likely that MRP2 plays a significant role in the biliary excretion of this compound. Other MRPs, such as MRP1, MRP3, and MRP5, are typically located on the basolateral membrane and are involved in efflux back into the sinusoidal blood. nih.gov

Table 1: Key Hepatic Transporters and Their Relevance to this compound

| Transporter Family | Specific Transporter (Gene) | Location in Hepatocyte | Primary Function | Potential Role for this compound |

| Solute Carrier Family | ASBT (SLC10A2) | Apical membrane of cholangiocytes | Sodium-dependent reabsorption of bile acids | Potential interaction at the level of the bile duct epithelium. |

| Solute Carrier Family | OATPs (SLCO) | Basolateral (sinusoidal) membrane | Uptake of organic anions from blood | Likely mediates uptake from the bloodstream into the hepatocyte. |

| ATP-Binding Cassette | MRPs (ABCC) | Apical (canalicular) membrane (e.g., MRP2) | ATP-dependent efflux into bile | Probable mechanism for excretion from the hepatocyte into bile. |

This compound and the Permeability Characteristics of Bile Canalicular Tight Junctions

The barrier function of the bile canaliculi is maintained by tight junctions, which are complex protein structures that seal the space between adjacent hepatocytes. mdpi.com These junctions regulate the paracellular movement of water and solutes, preventing the back-leakage of bile components into the sinusoidal blood. The permeability of these tight junctions is not absolute and can be influenced by various factors, including the molecular size of the transported compound and pathological conditions such as cholestasis.

The efficiency of biliary excretion is influenced by the molecular weight of the compound being transported. nih.gov Studies with a series of radiolabelled cholyl-peptide derivatives, including this compound, have provided insights into the concept of a molecular weight threshold for effective retention within the biliary system. nih.gov

Research has shown that while larger cholyl-peptide derivatives are efficiently excreted into the bile, smaller compounds may exhibit lower biliary recovery. nih.gov For instance, a notable difference in biliary recovery was observed between [125I]cholylglycylhistamine (MW 683) and [125I]this compound (MW 740), with the latter showing significantly higher excretion. nih.gov This suggests that a critical molecular weight threshold for efficient biliary retention lies between these two values. nih.gov Compounds with molecular weights below this threshold may be more susceptible to paracellular back-leakage from the bile canaliculi into the sinusoidal blood, leading to reduced biliary excretion.

Table 2: Biliary Excretion of Cholyl-Peptide Derivatives

| Compound | Molecular Weight (MW) | 30-min Cumulative Biliary Excretion in Normal Rats |

| [125I]Cholylglycylhistamine ([125I]CGH) | 683 | 39.0 ± 0.7% |

| [125I]this compound ([125I]CG2H) | 740 | > 80% |

| [125I]Cholyltriglycylhistamine ([125I]CG3H) | - | > 80% |

| [125I]Cholyltetraglycylhistamine ([125I]CG4H) | 854 | > 80% |

| Data from studies on bile-fistula rats. nih.gov |

Cholestasis, the impairment of bile flow, can lead to significant alterations in the permeability of bile canalicular tight junctions. upmc.comnih.gov In experimentally induced cholestasis, such as that caused by ethinyl estradiol (B170435), there is evidence of increased permeability of the biliary tree. nih.govcapes.gov.br This increased permeability is thought to contribute to the leakage of biliary constituents back into the bloodstream. upmc.com

Studies using this compound and other cholyl-peptides have been instrumental in demonstrating this phenomenon. In rats treated with ethinyl estradiol to induce cholestasis, a selective reduction in the biliary excretion of this compound ([125I]CG2H, MW 740) was observed, while the excretion of the larger cholyltetraglycylhistamine (B14336571) ([125I]CG4H, MW 854) was not significantly affected initially. nih.gov This finding supports the hypothesis that cholestasis is associated with a progressive increase in the permeability of the bile canalicular tight junctions, affecting the retention of smaller molecules before that of larger ones. nih.gov As the permeability increases, the molecular weight threshold for effective biliary retention is shifted to a higher value. nih.gov Other experimental models of cholestasis have also shown changes in biliary tree permeability, further underscoring the importance of tight junction integrity in maintaining normal bile flow. nih.govconicet.gov.ar

Intracellular Fate and Subcellular Distribution of this compound within Hepatocytes

The intracellular journey of this compound, a synthetic bile acid derivative, within hepatocytes is primarily characterized by its transport towards the canalicular membrane for biliary excretion. While detailed studies on its specific subcellular distribution are limited, its behavior suggests a pathway typical for bile acids and their conjugates, involving rapid transit through the hepatocyte.

Upon entering the hepatocyte, it is understood that this compound traverses the cytoplasm to reach the apical membrane, where the bile canaliculi are located. This transport is crucial for its primary route of elimination from the body. The efficiency of this transport system is highlighted by the rapid appearance of the compound in bile following intravenous administration in research models.

In studies using radiolabelled this compound ([¹²⁵I]CG2H), the compound is detected in bile shortly after administration, indicating a swift passage through the hepatocyte. This rapid excretion suggests that the compound does not significantly accumulate in intracellular organelles. The primary determinant of its intracellular fate appears to be its efficient recognition and handling by the hepatocyte's canalicular transport machinery.

Treatment with substances like ethinyl estradiol has been shown to alter the permeability of the bile canalicular tight junctions. nih.gov This alteration can affect the intracellular retention and subsequent excretion of this compound. Under such conditions, an increased permeability of the biliary tree leads to a reduced recovery of the compound in the bile, suggesting that a portion of it may pass out of the biliary system and potentially re-enter the hepatocyte or surrounding circulation. capes.gov.brnih.gov This phenomenon underscores the importance of the integrity of the canalicular membrane and associated structures in dictating the ultimate intracellular and extracellular fate of this compound.

Preclinical in Vitro and in Vivo Mechanistic Studies Utilizing Cholyldiglycylhistamine

Application in In Vitro Cellular Models for Transport and Permeability Assessments

In vitro models are instrumental in dissecting the molecular and cellular processes of hepatic transport. Cholyldiglycylhistamine has been effectively utilized in various of these systems to probe the function of specific transporters and assess the integrity of cellular barriers.

Investigations in Isolated Hepatocyte Preparations (e.g., Hepatocyte Couplets)

Isolated hepatocyte couplets, which maintain the morphological and functional polarity of hepatocytes in the liver, serve as an excellent in vitro model for studying bile secretion and cholestasis. nih.gov In these systems, researchers can directly visualize and quantify the transport of substances into the bile canaliculus, the tiny tube between adjacent hepatocytes that collects the initial bile.

Studies using isolated rat hepatocyte couplets (IRHC) have employed fluorescently-labeled bile acid analogues to investigate the mechanisms of cholestasis. nih.gov For instance, the impairment of canalicular secretion of cholylglycylamido fluorescein, a fluorescent bile acid, was observed in the presence of cholestatic agents like taurolithocholic acid (TLCA). nih.gov While direct studies detailing the use of this compound in hepatocyte couplets are not extensively documented in the available literature, the established utility of this model for studying the transport of similar bile acid derivatives underscores its potential for future investigations with this compound. The ability to observe transport at the single-cell level in hepatocyte couplets would provide granular insights into how this compound interacts with the canalicular membrane and the transporters located there.

Membrane Vesicle Transport Assays for Specific Transporter Characterization

Membrane vesicle transport assays are a powerful tool for characterizing the function of individual transport proteins. nih.govnih.gov These assays utilize membrane vesicles isolated from cells that overexpress a specific transporter, such as the Bile Salt Export Pump (BSEP) or Multidrug Resistance-Associated Proteins (MRPs). nih.gov By measuring the uptake of a substrate into these "inside-out" vesicles in an ATP-dependent manner, researchers can determine if a compound is a substrate or inhibitor of that particular transporter. nih.govsolvobiotech.com

Utilisation in Cell Culture Systems Expressing Recombinant Transport Proteins

Cell culture systems engineered to express recombinant transport proteins are another cornerstone of in vitro transport studies. nih.govnih.gov These systems, often using cell lines like Chinese hamster ovary (CHO) cells or insect cells, allow for the detailed investigation of a single transporter's function in a controlled environment. nih.govfrontiersin.org By introducing the gene for a specific transporter, such as an organic anion transporting polypeptide (OATP) or BSEP, researchers can study its interaction with various compounds. nih.gov

This approach has been instrumental in understanding the roles of different transporters in drug disposition and identifying potential drug-drug interactions. nih.gov The use of recombinant protein technology allows for the production of high levels of a specific transporter, facilitating detailed kinetic studies. plos.orgmdpi.com Although direct experimental data on this compound in such systems is limited in the public domain, this methodology would be ideal for dissecting its transport kinetics, identifying its affinity for various hepatic uptake and efflux transporters, and clarifying the molecular mechanisms governing its movement across the hepatocyte.

Insights from In Vivo Rodent Models on Biliary Excretion Dynamics and Hepatic Function

In vivo rodent models, particularly those involving bile duct cannulation, have provided crucial information on the biliary excretion of this compound and its response to pathological conditions like cholestasis.

Analysis of Biliary Clearance in Bile Fistula Rodent Models

Bile fistula rodent models, where the common bile duct is cannulated to collect bile, are a classic and effective method for studying the biliary excretion of compounds. scielo.br In studies using bile-fistula rats, radiolabelled this compound ([¹²⁵I]CG2H) was shown to be rapidly and unchangedly excreted into the bile. nih.gov

A notable finding from these studies was the difference in biliary recovery between this compound and other similar bile acid derivatives. nih.gov It was observed that the 30-minute cumulative biliary excretion of [¹²⁵I]cholylglycylhistamine ([¹²⁵I]CGH), a smaller analogue, was significantly lower than that of [¹²⁵I]CG2H and its larger counterparts. nih.gov This led to the hypothesis of a molecular weight threshold for efficient biliary retention. nih.gov

| Compound | Molecular Weight (MW) | 30-min Cumulative Biliary Excretion (%) |

|---|---|---|

| [¹²⁵I]Cholylglycylhistamine ([¹²⁵I]CGH) | 683 | 39.0 ± 0.7 |

| [¹²⁵I]this compound ([¹²⁵I]CG2H) | 740 | > 80 |

| [¹²⁵I]Cholyltriglycylhistamine ([¹²⁵I]CG3H) | - | > 80 |

| [¹²⁵I]Cholyltetraglycylhistamine ([¹²⁵I]CG4H) | 854 | > 80 |

Data derived from studies on bile-fistula rats, highlighting the efficient biliary excretion of this compound compared to a smaller analogue. nih.gov

Assessment of Hepatic Transport Function in Response to Cholestatic Inducers (e.g., Ethinyl Estradiol)

This compound has proven to be a sensitive marker for assessing changes in hepatic transport function during induced cholestasis. nih.gov Estrogen-induced cholestasis, often modeled in rats using ethinyl estradiol (B170435) (EE), is characterized by reduced bile flow and the accumulation of bile acids in the liver. frontiersin.org This condition is thought to involve alterations in the permeability of the tight junctions between hepatocytes, which seal the bile canaliculi. nih.gov

In studies investigating EE-induced cholestasis, the biliary excretion of this compound ([¹²⁵I]CG2H) was compared to that of a larger analogue, [¹²⁵I]cholyltetraglycylhistamine ([¹²⁵I]CG4H). nih.gov After short-term treatment with EE (3 days), the biliary excretion of both compounds was reduced to a similar extent. However, after a longer treatment period (7 days), the biliary recovery of [¹²⁵I]CG2H was significantly more reduced than that of [¹²⁵I]CG4H. nih.gov This differential effect suggests a progressive increase in biliary permeability, affecting smaller molecules like this compound to a greater degree. nih.gov

| Treatment Group | Biliary Recovery of [¹²⁵I]CG2H (%) | Biliary Recovery of [¹²⁵I]CG4H (%) |

|---|---|---|

| Control (3 days) | 81.2 ± 1.8 | 81.7 ± 2.1 |

| EE-treated (3 days) | 61.8 ± 2.5 | 61.9 ± 2.7 |

| EE-treated (7 days) | 46.8 ± 9.0 | 61.0 ± 2.5 |

Data showing the selective reduction in biliary excretion of this compound after prolonged ethinyl estradiol treatment, indicating increased bile canalicular permeability. nih.gov

Further studies using the segmented retrograde intrabiliary injection (SRII) technique in EE-treated rats confirmed an increase in biliary permeability. nih.gov The recovery of both this compound and cholyltetraglycylhistamine was significantly reduced after EE treatment, consistent with an increased leakiness of the biliary tree. nih.govcapes.gov.br

Comparative Analysis of this compound Transport with Other Bile Acid Conjugates

The transport characteristics of this compound have been investigated primarily through in vivo models, with a focus on its biliary excretion compared to other structurally related bile acid derivatives. These studies provide insight into how modifications of the amino acid side chain of cholic acid influence its handling by hepatobiliary transport systems.

In Vivo Biliary Excretion Studies

A key preclinical study in bile-fistula rats directly compared the biliary excretion of a series of radiolabeled cholyl-peptide-histamine conjugates with varying numbers of glycine (B1666218) units. nih.gov This investigation provided a clear comparison of this compound ([¹²⁵I]CG₂H) with its analogues, cholylglycylhistamine ([¹²⁵I]CGH) and cholyltetraglycylhistamine ([¹²⁵I]CG₄H), following intravenous administration.

In normal rats, the cumulative biliary excretion after 30 minutes revealed significant differences based on the length of the glycine chain. nih.gov While this compound and the larger cholyltetraglycylhistamine were efficiently excreted into the bile, the smallest conjugate, cholylglycylhistamine, showed markedly lower recovery. nih.gov Researchers postulated that a critical molecular weight threshold for effective retention within the bile canaliculus exists between that of cholylglycylhistamine (MW 683) and this compound (MW 740). nih.gov This suggests that compounds below this threshold may be more susceptible to back-diffusion or clearance from the biliary tree.

The findings from this comparative study in normal rats are summarized below:

| Bile Acid Conjugate | Molecular Weight (MW) | 30-Min Cumulative Biliary Excretion (% of dose) |

|---|---|---|

| Cholylglycylhistamine ([¹²⁵I]CGH) | 683 | 39.0 ± 0.7% |

| This compound ([¹²⁵I]CG₂H) | 740 | 81.2 ± 1.8% |

| Cholyltetraglycylhistamine ([¹²⁵I]CG₄H) | 854 | 81.7 ± 2.1% |

Further investigation in a model of estrogen-induced cholestasis, using ethinyl estradiol-treated rats, highlighted more nuanced differences in transport. After seven days of treatment, the biliary excretion of this compound was significantly reduced compared to its excretion in control animals and in rats treated for a shorter duration. nih.gov In contrast, the excretion of the larger analogue, cholyltetraglycylhistamine, was not similarly affected under the same conditions. nih.gov This differential handling suggests that pathological states, such as estrogen-induced cholestasis which can increase the permeability of bile canalicular tight junctions, can selectively impair the biliary retention and excretion of bile acid conjugates based on their molecular size. nih.govelsevier.esfrontiersin.org Specifically, an increase in canalicular permeability might shift the molecular weight threshold, diminishing the biliary excretion of a compound like this compound while having less impact on a larger molecule like cholyltetraglycylhistamine. nih.gov

| Bile Acid Conjugate | Treatment Group | 30-Min Cumulative Biliary Excretion (% of dose) |

|---|---|---|

| This compound ([¹²⁵I]CG₂H) | Control (3-day) | 81.2 ± 1.8% |

| Cholyltetraglycylhistamine ([¹²⁵I]CG₄H) | Control (3-day) | 81.7 ± 2.1% |

| This compound ([¹²⁵I]CG₂H) | Ethinyl Estradiol (3-day) | 61.8 ± 2.5% |

| Cholyltetraglycylhistamine ([¹²⁵I]CG₄H) | Ethinyl Estradiol (3-day) | 61.9 ± 2.7% |

| This compound ([¹²⁵I]CG₂H) | Ethinyl Estradiol (7-day) | 46.8 ± 9.0% |

| Cholyltetraglycylhistamine ([¹²⁵I]CG₄H) | Ethinyl Estradiol (7-day) | 62.8 ± 4.5% |

In Vitro Transport Data

Direct comparative in vitro studies analyzing the transport of this compound across specific hepatobiliary transporters (e.g., NTCP, OATPs, BSEP, MRP2) are limited in the available scientific literature. However, related research on the shorter analogue, cholylglycylhistamine, provides some context. In isolated rat hepatocytes, the uptake of cholylglycylhistamine via the sodium-coupled transport mechanism was observed to be decreased when compared to naturally occurring conjugated bile acids like taurocholic acid and glycocholic acid. researchgate.net This suggests that the addition of the neutral histamine (B1213489) group, and potentially the subsequent glycine moieties, alters the substrate affinity for hepatic uptake transporters compared to standard bile acid amidation with taurine (B1682933) or glycine alone. researchgate.net While these findings pertain to cholylglycylhistamine, they imply that the entire class of cholyl-peptide-histamine conjugates may exhibit unique interactions with hepatic uptake and efflux transporters that differ from endogenous bile acids.

Advanced Analytical and Computational Methodologies for Cholyldiglycylhistamine Research

Radiometric Detection and Quantification Techniques for Radiolabeled Cholyldiglycylhistamine

Radiolabeling is a cornerstone for tracing and quantifying bile acid analogs in biological systems, enabling the study of their dynamic transport and metabolism. By replacing an atom in the this compound molecule with a radioactive isotope, its path and concentration can be monitored with high sensitivity.

Commonly used radionuclides for labeling bile acid analogs include gamma-emitters like Technetium-99m (⁹⁹mTc) and Selenium-75 (⁷⁵Se) for Single Photon Emission Computed Tomography (SPECT) imaging, and positron-emitters like Fluorine-18 (¹⁸F) and Carbon-11 (¹¹C) for Positron Emission Tomography (PET). researchgate.netugent.be The choice of radionuclide depends on the specific research question, desired imaging modality, and the half-life of the isotope. For instance, ⁷⁵Se-labeled bile acid analogs have been developed to investigate the enterohepatic circulation. osti.govwikipedia.org

Research on various radiolabeled bile acid analogues provides a framework for potential studies involving this compound. For example, studies with ¹⁸F-labeled bile acid analogues have been used to monitor hepatobiliary transport and assess liver function in various disease models. researchgate.net Similarly, ⁹⁹mTc-labeled derivatives of cholic acid and chenodeoxycholic acid have been used to study bile acid transporter activity via SPECT imaging. researchgate.net

The quantification of these radiolabeled compounds is typically achieved through methods such as:

Gamma Counting: Used for measuring the total radioactivity in samples (e.g., blood, bile, tissues) to determine the biodistribution of the tracer.

SPECT and PET Imaging: These non-invasive techniques allow for the visualization and quantification of the tracer's distribution in vivo over time, providing dynamic data on uptake and excretion by organs like the liver and intestine. researchgate.netugent.be

Autoradiography: Applied to tissue slices to visualize the microscopic distribution of the radiolabeled compound.

Table 1: Examples of Radionuclides Used in Bile Acid Analog Research

| Radionuclide | Imaging Modality | Typical Application | References |

|---|---|---|---|

| Fluorine-18 (¹⁸F) | PET | Assessing hepatobiliary transport, monitoring liver function | researchgate.netresearchgate.net |

| Technetium-99m (⁹⁹mTc) | SPECT | Studying hepatic transporter function | researchgate.netugent.be |

| Selenium-75 (⁷⁵Se) | Gamma Counting / Imaging | Investigating enterohepatic circulation | osti.govwikipedia.org |

| Carbon-11 (¹¹C) | PET | Quantifying liver-to-bile excretion | researchgate.net |

Chromatographic and Spectroscopic Methods for Structural Characterization and Purity Validation

To ensure the identity, purity, and structural integrity of this compound, a combination of chromatographic and spectroscopic techniques is essential. These methods are the gold standard for analyzing bile acids and their complex conjugates.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a primary tool for the separation and quantification of bile acid conjugates. nih.govfrontiersin.org Reverse-phase HPLC, often using a C18 column, can effectively separate different bile acids based on their polarity. researchgate.nettandfonline.com When coupled with various detectors, such as Ultraviolet (UV) or Mass Spectrometry (MS), HPLC provides a powerful analytical platform. frontiersin.org Gas Chromatography-Mass Spectrometry (GC-MS) is also widely used, though it often requires chemical derivatization of the bile acids before analysis. d-nb.info

Spectroscopic Methods:

Mass Spectrometry (MS): When coupled with liquid chromatography (LC-MS), MS provides precise mass-to-charge ratio data, allowing for the definitive identification of this compound and its potential metabolites. frontiersin.orgcreative-proteomics.com Tandem mass spectrometry (MS/MS) can further fragment the molecule to elucidate its structural components. frontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are indispensable for the unambiguous structural characterization of bile acid derivatives. mdpi.comnih.gov These techniques provide detailed information about the molecule's carbon-hydrogen framework, allowing for the confirmation of the cholyl, diglycyl, and histamine (B1213489) moieties and their specific linkages. jmcs.org.mxacs.org Two-dimensional NMR experiments can establish connectivity between different parts of the molecule. nih.gov

Together, these methods ensure that a sample of this compound is structurally correct and free from impurities, which is a critical prerequisite for any subsequent biological or computational study.

Table 2: Analytical Techniques for this compound Characterization

| Technique | Purpose | Key Information Provided | References |

|---|---|---|---|

| HPLC | Separation and Quantification | Retention time, concentration | nih.govfrontiersin.orgtandfonline.com |

| LC-MS/MS | Identification and Structural Analysis | Molecular weight, fragmentation pattern | frontiersin.orgcreative-proteomics.com |

| GC-MS | Separation and Identification | Profile of bile acids (requires derivatization) | d-nb.info |

| NMR (¹H, ¹³C) | Unambiguous Structural Elucidation | Chemical structure, stereochemistry | mdpi.comnih.govacs.org |

Computational Approaches in Understanding this compound Interactions

Computational modeling provides powerful insights into how this compound interacts with biological targets, such as transport proteins, and how it fits into broader metabolic networks. These in silico methods complement experimental data to build a comprehensive understanding of the compound's behavior.

QSAR modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. mdpi.com In the context of this compound, QSAR models can predict its likelihood of being a substrate or inhibitor for key bile acid transporters like the Apical Sodium-dependent Bile Acid Transporter (ASBT) and Organic Anion Transporting Polypeptides (OATPs). bohrium.comnih.gov

These models are built using a dataset of molecules with known transport affinities (e.g., IC₅₀ or Kₘ values). researchgate.net Various molecular descriptors (e.g., hydrophobicity, size, electronic properties) are calculated for each molecule and statistically correlated with their activity. nih.govnih.gov The resulting model can then be used to predict the activity of new or untested compounds like this compound. kent.ac.uknih.gov Advanced machine learning techniques, such as deep neural networks (DNNs), are increasingly being used to develop more accurate and predictive QSAR models for diverse transporter substrates. bohrium.comresearchgate.net Such models are valuable for screening large numbers of compounds and prioritizing them for experimental testing. scispace.com

To understand the interaction between this compound and its transporters at an atomic level, molecular docking and dynamics simulations are employed.

Molecular Docking: This method predicts the preferred orientation of this compound when it binds to the active site of a transporter protein. It scores different binding poses based on factors like electrostatic and van der Waals interactions, helping to identify the most stable and likely binding conformation. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to observe the behavior of the this compound-transporter complex over time. elifesciences.org These simulations, which can run for microseconds, reveal the stability of the binding pose and the conformational changes the protein might undergo to transport the substrate across the cell membrane. scispace.combiorxiv.org MD simulations provide crucial insights into the binding energy and the specific amino acid residues involved in the interaction, which are difficult to obtain experimentally. researchgate.netnih.gov

These simulations are particularly valuable when high-resolution crystal structures of the transporter-ligand complex are unavailable, providing a dynamic model of the transport process. nih.gov

To appreciate the full biological impact of this compound, it must be studied within the context of the larger biological system. Systems biology and network pharmacology provide the frameworks for this holistic analysis.

Systems Biology: This approach uses computational models to simulate the entire enterohepatic circulation of bile acids, integrating data on synthesis, conjugation, transport, and microbial metabolism. crc1382.orgbiorxiv.org By placing this compound into such a model, researchers can predict how it might alter bile acid pool size and composition and affect downstream signaling pathways. nih.govuni.lu

Network Pharmacology: This method constructs and analyzes complex networks of interactions between drugs (or compounds like this compound), their protein targets, and associated disease pathways. frontiersin.orgrsc.org By identifying the potential targets of this compound, network pharmacology can predict its effects on interconnected pathways, such as lipid and glucose metabolism, which are regulated by bile acid-activated receptors like FXR and TGR5. frontiersin.orgfrontiersin.orgdovepress.com This approach helps to elucidate the compound's potential multi-target, multi-pathway mechanism of action. researchgate.net

These integrative computational approaches are essential for moving beyond a single molecule-target interaction to a comprehensive understanding of the physiological and metabolic consequences of introducing this compound into a biological system. isbscience.org

Cholyldiglycylhistamine As a Fundamental Molecular Probe in Biomedical Research

Applications in Elucidating the Physiology of Hepatic Bile Formation and Secretion

The secretion of bile is a primary function of the liver, essential for digesting fats and eliminating waste products from the body. nih.gov This process is driven by the active transport of solutes across the hepatocyte's canalicular membrane, which forms the initial bile canaliculus. eclinpath.com A key player in this process is the ATP-dependent Bile Salt Export Pump (BSEP), also known as ABCB11, which is responsible for pumping monovalent conjugated bile salts from the liver cells into the bile. solvobiotech.combioivt.comnih.gov This transport is the rate-limiting and primary driving force for bile salt-dependent bile flow. nih.govwjgnet.com

Cholyldiglycylhistamine serves as a highly specific substrate for BSEP. uzh.ch Its structure allows it to be recognized and transported by this pump in a manner similar to endogenous bile salts. Researchers utilize this property in various in vitro models, most notably in studies with isolated canalicular membrane vesicles (CMVs). wjgnet.comnih.gov These vesicles are sealed, inside-out segments of the hepatocyte's canalicular membrane that allow for the direct measurement of transport activity. nih.gov In this system, the addition of ATP and radiolabeled this compound enables the precise quantification of BSEP-mediated transport, free from the complexities of a whole-cell or whole-organ system. wjgnet.comuzh.ch

By comparing the transport rates of this compound with other bile acid derivatives of varying sizes and properties, such as cholylglycylhistamine (CGH) and cholyltetraglycylhistamine (B14336571) (CG4H), researchers can characterize the specificity and capacity of the biliary transport machinery. nih.gov Studies have shown that while smaller derivatives like CGH have poor biliary excretion, this compound and larger compounds are efficiently transported into the bile, helping to define the molecular weight thresholds for effective biliary retention. nih.gov This makes this compound a fundamental tool for dissecting the core physiological mechanisms of bile secretion at the molecular level.

Table 1: Research Findings on Biliary Excretion of Cholic Acid Derivatives in Rats This table summarizes the 30-minute cumulative biliary excretion of different radiolabeled cholic acid derivatives following intravenous administration in bile-fistula rats, demonstrating the concept of a molecular weight threshold for efficient biliary retention.

| Compound | Molecular Weight (Da) | 30-Min Biliary Excretion (%) |

| [¹²⁵I]Cholylglycylhistamine (CGH) | 683 | 39.0 ± 0.7 |

| [¹²⁵I]this compound (CG2H) | 740 | > 80 |

| [¹²⁵I]Cholyltriglycylhistamine (CG3H) | 797 | > 80 |

| [¹²⁵I]Cholyltetraglycylhistamine (CG4H) | 854 | > 80 |

| Data sourced from Iqbal, S. et al., Biochimica et Biophysica Acta, 1983. nih.gov |

Utility in Investigating Bile Acid Homeostasis and its Regulatory Networks

Bile acid homeostasis is a tightly controlled process involving the synthesis, secretion, and intestinal reabsorption of bile acids, collectively known as the enterohepatic circulation. nih.gov This system is governed by complex regulatory networks, primarily orchestrated by nuclear receptors, with the farnesoid X receptor (FXR) playing a central role. nih.govplos.org When activated by bile acids, FXR initiates a signaling cascade that modulates the expression of genes involved in bile acid metabolism. nih.gov Crucially, FXR induces the expression of the BSEP gene, thereby promoting bile acid secretion, while simultaneously repressing the CYP7A1 gene, which encodes the rate-limiting enzyme for bile acid synthesis. plos.orgnih.gov This feedback loop is essential for preventing the accumulation of cytotoxic levels of bile acids in the liver. nih.gov

The utility of this compound in this context lies in its ability to provide a direct, quantitative measure of BSEP function, which is a key output of the FXR regulatory pathway. By using this compound as a probe substrate in experimental models, researchers can investigate how various physiological signals or pharmacological agents affect the liver's capacity to secrete bile acids. For example, in cell culture systems or isolated perfused livers, the transport of this compound can be measured after treatment with an FXR agonist or antagonist. Such experiments allow scientists to directly assess the functional consequences of activating or inhibiting the FXR signaling pathway on the bile secretory machinery. This provides a clear link between transcriptional regulation and the functional transport capacity of the hepatocyte, offering insights into the dynamic control of bile acid homeostasis.

Role in Characterizing the Pathophysiological Mechanisms of Cholestatic Liver Diseases

Cholestatic liver diseases are characterized by impaired bile flow, which leads to the accumulation of toxic bile acids within hepatocytes, causing cellular injury and promoting the progression to fibrosis and cirrhosis. eclinpath.comnih.gov Understanding the specific defects in transport that cause cholestasis is critical for developing effective therapies. This compound has been instrumental in characterizing the mechanisms underlying certain forms of cholestasis, particularly in experimental models of drug- and hormone-induced liver injury. nih.govnih.gov

A prominent example is its use in studies of ethinyl estradiol-induced cholestasis, a model that mimics cholestasis of pregnancy. dynamed.commdpi.com In a key study using this rat model, researchers observed that treatment with ethinyl estradiol (B170435) for seven days significantly and selectively reduced the biliary recovery of this compound (CG2H) but did not have a similar effect on the larger derivative, cholyltetraglycylhistamine (CG4H). nih.gov This differential effect on molecules of varying sizes provided strong evidence for a specific pathophysiological mechanism: an increase in the permeability of the tight junctions that seal the bile canaliculi. nih.govnih.gov In this scenario, the smaller CG2H molecule, after being actively pumped into the canaliculus by BSEP, leaks back into the bloodstream through the compromised junctions, resulting in reduced net excretion. The larger CG4H molecule is less able to pass through these altered junctions and is therefore retained more effectively within the bile. nih.gov

This use of this compound as a molecular probe allows for the precise dissection of transport defects, distinguishing between a failure of the BSEP transporter itself and a "leaky" biliary tree. nih.gov This is also relevant for understanding genetic cholestatic disorders like Progressive Familial Intrahepatic Cholestasis type 2 (PFIC-2), which is caused by mutations in the BSEP gene. nih.govbioivt.combylvayhcp.com In vitro assays using this compound can be employed to determine the functional impact of specific BSEP mutations, helping to characterize the molecular basis of the disease. nih.gov

Table 2: Research Findings on Biliary Recovery in Ethinyl Estradiol (EE)-Induced Cholestasis This table shows the 30-minute biliary recovery of this compound (CG2H) and Cholyltetraglycylhistamine (CG4H) in rats after 3 and 7 days of treatment with Ethinyl Estradiol (EE), illustrating a selective reduction in the excretion of the smaller molecule over time.

| Treatment Group | Biliary Recovery of [¹²⁵I]CG2H (%) | Biliary Recovery of [¹²⁵I]CG4H (%) |

| Control (3 days) | 81.2 ± 1.8 | 81.7 ± 2.1 |

| EE-treated (3 days) | 61.8 ± 2.5 | 61.9 ± 2.7 |

| EE-treated (7 days) | 46.8 ± 9.0 | 61.0 ± 2.5 |

| Data sourced from Iqbal, S. et al., Biochimica et Biophysica Acta, 1983. nih.gov |

Future Trajectories and Emerging Research Paradigms for Cholyldiglycylhistamine Studies

Innovations in Synthetic Strategies for Enhanced Analog Libraries

The development of diverse analog libraries is fundamental to exploring structure-activity relationships (SAR) and identifying compounds with optimized properties. For cholyldiglycylhistamine, future synthetic efforts will likely focus on creating extensive libraries to probe the specific structural requirements for its biological interactions.

Innovations in synthetic methodologies are making the generation of such libraries more efficient. Methodologies like combinatorial chemistry, which allows for the rapid synthesis of a large number of different but related compounds, are becoming increasingly powerful. escholarship.org Techniques such as the "one-bead one-compound" (OBOC) method and the use of click chemistry, a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds, are particularly promising. escholarship.orgrsc.org For instance, Cu(I)-catalyzed 1,3-dipolar cycloaddition ("click" reaction) has been successfully used to create novel bile acid-peptide conjugates linked via a stable triazole moiety. rsc.org This approach allows for the attachment of various peptide fragments to the bile acid core, creating complex three-dimensional structures. rsc.org

Future strategies will likely involve the divergent synthesis of this compound analogs by modifying its three main components: the cholyl steroid core, the diglycyl linker, and the terminal histamine (B1213489) group.

Steroid Core Modification: The hydroxylation pattern of the bile acid steroid nucleus is known to significantly affect transport affinity for transporters like the Apical Sodium-Dependent Bile Acid Transporter (ASBT). psu.edu Creating analogs with varied hydroxylation at the C-3, C-7, and C-12 positions can modulate interaction with transport proteins. mdpi.com

Linker Variation: The length and composition of the peptide linker can be systematically altered. Replacing the diglycyl linker with other amino acids or short peptides could influence the molecule's flexibility, stability, and affinity for its biological targets. mdpi.com

Histamine Group Analogs: The terminal histamine moiety can be replaced with other functional groups to explore interactions with different receptors or transporters. Analogs of gallic acid, for example, have been synthesized with various amines to create compounds that inhibit histamine release. nih.gov

These advanced synthetic strategies will enable the creation of comprehensive libraries for high-throughput screening, accelerating the discovery of novel probes and potential therapeutic agents based on the this compound template. nih.gov

| Synthetic Strategy | Potential Application for this compound Analogs | Key Benefit |

| Combinatorial Chemistry | Rapid generation of large, diverse libraries with modifications to the steroid core, linker, and histamine moiety. escholarship.org | High-throughput screening to identify leads with desired biological activity. escholarship.orgnih.gov |

| Click Chemistry | Efficiently linking modified bile acids to various peptide and histamine analogs via a stable triazole bridge. rsc.org | High reaction efficiency and modularity, allowing for easy assembly of complex conjugates. rsc.org |

| Solid-Phase Synthesis | Systematic synthesis of peptide-based analogs by building the linker and attaching modified histamine groups on a solid support. nih.gov | Facilitates purification and allows for the creation of longer or more complex peptide linkers. nih.gov |

| Biomimetic Synthesis | Designing analogs that mimic other natural products or endogenous molecules to explore new biological targets. nih.gov | Potential to discover novel biological functions by imitating the structures of known bioactive compounds. nih.gov |

Integration with Advanced Imaging Modalities for Spatiotemporal Transport Visualization

Understanding how this compound moves across cellular membranes and distributes within tissues over time is crucial to elucidating its function. Integrating its study with advanced imaging techniques offers a powerful way to achieve this spatiotemporal visualization.

A key strategy involves the use of fluorescently labeled bile acid analogs. acs.org Researchers have successfully developed fluorescent probes by conjugating bile acids with fluorophores like 4-nitrobenzo-2-oxa-1,3-diazole (NBD) or lysyl fluorescein. acs.orgnih.gov These probes allow for the direct visualization of bile acid transport in vitro and in vivo using fluorescence microscopy. nih.gov For example, cholyl-lysyl-fluorescein (B10832531) (CLF) has been used to visualize bile acid transport across liver tissue in real-time, revealing details about its uptake from sinusoidal blood and transport into bile. nih.gov

Future research could apply these principles to synthesize a fluorescent version of this compound. This could be achieved by attaching a fluorescent tag to the molecule, likely at a position that does not interfere with its interaction with transporters. This tagged molecule would serve as a probe to:

Track Transporter-Mediated Uptake: Visualize the uptake of the probe into cells expressing specific transporters like ASBT, providing direct evidence of its transport mechanism. physiology.org

Monitor Intracellular Trafficking: Observe the movement of the probe within the cell after uptake, revealing its subcellular localization and potential interaction with organelles.

Visualize Tissue Distribution: In animal models, advanced modalities like photoacoustic imaging (PAI) or positron emission tomography (PET) could be used with appropriately labeled probes. mdpi.com PAI combines light and ultrasound to provide high-contrast images, while PET uses radiotracers to quantify biological processes. mdpi.comfrontiersin.org These techniques could map the distribution of a this compound probe throughout the body, particularly in the context of the enterohepatic circulation. creative-proteomics.com

| Imaging Modality | Application for this compound | Information Gained |

| Fluorescence Microscopy | Using a fluorescently-labeled this compound analog in cell culture or tissue sections. nih.gov | Visualization of cellular uptake, subcellular localization, and transport across cell monolayers. nih.govhelsinki.fi |

| Magnetic Resonance Imaging (MRI) | Employing this compound conjugates with contrast agents for in vivo studies. mdpi.com | Non-invasive, high-resolution anatomical imaging of probe distribution in tissues like the liver and intestine. mdpi.comnih.gov |

| Positron Emission Tomography (PET) | Synthesizing a radiolabeled this compound analog (e.g., with 18F). mdpi.comfrontiersin.org | Quantitative, real-time in vivo tracking of the probe's absorption, distribution, and excretion. frontiersin.org |

| Photoacoustic Imaging (PAI) | Using a this compound probe with a suitable chromophore. mdpi.com | High-contrast imaging of probe accumulation in specific tissues with good penetration depth. mdpi.com |

Exploration of Novel Biological Interactions and Functional Roles Beyond Current Understanding

While this compound is recognized for its interaction with the bile acid transporter ASBT, its structural components—a bile acid and histamine—suggest the potential for a wider range of biological activities. psu.edumdpi.com Bile acids themselves are no longer seen merely as lipid solubilizers but as important signaling molecules that interact with nuclear hormone receptors (e.g., FXR) and G-protein coupled receptors (e.g., TGR5), regulating their own metabolism as well as lipid and energy homeostasis. xiahepublishing.comnih.gov

Future research should explore whether this compound or its analogs can interact with these or other signaling pathways. The conjugation of the bile acid to a diglycyl-histamine moiety could alter its binding specificity or efficacy compared to natural bile acids. For instance, the histamine component could target histamine receptors, potentially modulating inflammatory or allergic responses. nih.gov

A systematic approach to uncover these novel roles would involve:

Receptor Screening Assays: Testing this compound against a panel of known receptors, including nuclear hormone receptors, G-protein coupled receptors, and histamine receptors, to identify new binding partners.

Functional Assays: Using cell-based assays to determine if this compound can activate or inhibit specific signaling pathways, such as those involved in inflammation, metabolism, or cell proliferation. escholarship.org For example, studies could investigate its effect on pro-inflammatory cytokine expression. nih.gov

Proteomics and Metabolomics: Employing unbiased, large-scale "omics" approaches to identify changes in protein expression or metabolite profiles in cells or tissues exposed to this compound. This could reveal unexpected effects on cellular pathways and functions.

Discovering novel biological interactions would significantly expand the relevance of this compound, potentially identifying it as a modulator of pathways beyond bile acid transport and opening up new avenues for therapeutic applications.

Potential as a Chemical Scaffold for the Rational Design of Mechanistic Probes

The inherent structure of this compound makes it an excellent chemical scaffold for the rational design of new mechanistic probes. parssilico.commedwinpublishers.com Rational, or structure-based, drug design uses the three-dimensional structure of a biological target to design compounds that bind to it with high affinity and specificity. nih.govnih.gov The this compound molecule provides a modular template that can be systematically modified to probe the function of various biological systems, particularly transport proteins. mdpi.comresearchgate.net

The bile acid portion of the molecule can act as a targeting moiety for transporters like ASBT and NTCP, which are expressed in specific tissues like the ileum and liver. mdpi.comphysiology.org This "Trojan horse" strategy can be exploited to deliver other molecules or functional groups into specific cells. By replacing the histamine group with other functionalities, a wide array of probes can be developed:

Fluorescent Probes: Attaching a fluorophore can create probes for visualizing transporter function and dynamics, as discussed in section 7.2. nih.govmdpi.comrsc.org

Photoaffinity Labels: Incorporating a photoreactive group would allow for the creation of probes that, upon light activation, form a covalent bond with their target protein. This is a powerful tool for definitively identifying binding partners and mapping the binding site of a transporter.

Inhibitor Probes: By modifying the structure to maximize binding affinity without allowing for transport, potent and specific inhibitors of transporters like ASBT can be designed. These probes are valuable for studying the physiological consequences of blocking a specific transport pathway.

The process of designing these probes involves a deep understanding of the structure-activity relationships of the target transporter. medwinpublishers.com Computational methods, such as molecular docking and molecular dynamics simulations, can be used to model the interaction between this compound-based analogs and their target, guiding the design of more effective probes. nih.govbpums.ac.ir This approach represents a focused and efficient alternative to random screening, enabling the development of sophisticated tools to dissect complex biological mechanisms. medwinpublishers.com

Q & A

Q. What are the standard analytical techniques for characterizing Cholyldiglycylhistamine’s purity and structural integrity?

Methodological Answer:

- Synthesis Validation : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the conjugation of cholyl with diglycylhistamine, focusing on proton shifts in the bile acid core and peptide regions .

- Purity Assessment : Employ reverse-phase high-performance liquid chromatography (HPLC) with UV detection (210–254 nm) to quantify impurities. A purity threshold of ≥95% is recommended for in vitro studies .

- Mass Confirmation : Utilize high-resolution mass spectrometry (HRMS) in positive ion mode to verify molecular weight (e.g., [M+H]+ ion) and detect side products .

Q. What experimental models are suitable for preliminary evaluation of this compound’s biological activity?

Methodological Answer:

- In Vitro Systems : Use immortalized hepatocyte cell lines (e.g., HepG2) to assess bile acid receptor modulation (e.g., FXR, TGR5) via luciferase reporter assays .

- Binding Affinity : Perform competitive radioligand binding assays with tritium-labeled bile acids to quantify receptor interactions .

- Dose-Response : Apply logarithmic concentration ranges (1 nM–100 μM) to establish EC50 values, with triplicate technical replicates to minimize variability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported binding affinities of this compound across studies?

Methodological Answer:

- Variable Control : Standardize assay conditions (pH 7.4, 37°C, 1% bovine serum albumin) to minimize buffer or temperature-induced receptor conformational changes .

- Orthogonal Validation : Cross-validate radioligand data with surface plasmon resonance (SPR) to measure real-time kinetic parameters (kon/koff) .

- Data Normalization : Express results relative to a common reference agonist (e.g., ursodeoxycholic acid) to enable cross-study comparisons .

Q. What strategies optimize the detection of this compound in complex biological matrices?

Methodological Answer:

- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate this compound from plasma, followed by derivatization with methyl esters to enhance ionization .

- LC-MS/MS Parameters : Apply a gradient elution (0.1% formic acid in acetonitrile/water) on a C8 column, with multiple reaction monitoring (MRM) targeting m/z transitions specific to the conjugated peptide moiety .

- Limit of Detection (LOD) : Validate sensitivity down to 0.1 ng/mL using spiked matrix calibrants, ensuring signal-to-noise ratios ≥3:1 .

Q. How should mechanistic studies differentiate this compound’s effects from endogenous bile acids?

Methodological Answer:

- Isotopic Labeling : Synthesize this compound with deuterium (²H) or carbon-13 (¹³C) tags to track uptake and metabolism via mass spectrometry .

- Genetic Knockdown : Use siRNA targeting FXR or TGR5 in primary hepatocytes to isolate receptor-specific pathways .

- Metabolomic Profiling : Compare lipidomic signatures (via UPLC-QTOF-MS) between this compound-treated and control groups to identify unique metabolites .

Experimental Design & Data Interpretation

Q. What statistical frameworks are robust for analyzing dose-dependent cytotoxicity of this compound?

Methodological Answer:

- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism to calculate IC50 and Hill slopes .

- Outlier Handling : Apply Grubbs’ test (α=0.05) to exclude technical anomalies, ensuring ≥3 biological replicates per condition .

- Confidence Intervals : Report 95% CI for IC50 values to quantify uncertainty, particularly in studies with high inter-experiment variability .

Q. How can cross-disciplinary approaches enhance understanding of this compound’s physicochemical properties?

Methodological Answer:

- Computational Modeling : Perform molecular dynamics (MD) simulations to predict membrane permeability using software like GROMACS, focusing on bile acid-peptide interactions with lipid bilayers .

- Crystallography : Attempt co-crystallization with target receptors (e.g., FXR ligand-binding domain) using vapor diffusion methods, though limited by the compound’s solubility .

- Thermodynamic Profiling : Measure critical micellar concentration (CMC) via fluorescent probes (e.g., diphenylhexatriene) to assess self-assembly behavior in aqueous media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.